4-Chloro-2-phenyl-1H-indene-1,3(2H)-dione
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Overview
Description
4-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenyl-1H-indene-1,3(2H)-dione typically involves the reaction of 2-phenyl-1H-indene-1,3(2H)-dione with a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-phenyl-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydro derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenyl-1H-indene-1,3(2H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-indene-1,3(2H)-dione: Lacks the chlorine substituent, which may affect its reactivity and applications.
4-Bromo-2-phenyl-1H-indene-1,3(2H)-dione: Similar structure but with a bromine atom instead of chlorine, potentially leading to different chemical properties.
4-Methyl-2-phenyl-1H-indene-1,3(2H)-dione: Contains a methyl group instead of chlorine, which can influence its reactivity and biological activity.
Uniqueness
4-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is unique due to the presence of the chlorine atom, which can significantly impact its chemical reactivity and potential applications. The chlorine substituent can influence the compound’s electronic properties, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Properties
CAS No. |
1640-36-4 |
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Molecular Formula |
C15H9ClO2 |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
4-chloro-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C15H9ClO2/c16-11-8-4-7-10-13(11)15(18)12(14(10)17)9-5-2-1-3-6-9/h1-8,12H |
InChI Key |
LSZUITLNNBYFLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C(=CC=C3)Cl |
Origin of Product |
United States |
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